7-(Propan-2-YL)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-propan-2-ylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)11-4-3-10-5-6-13-8-12(10)7-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGJBUMOVRFOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Propan 2 Yl Isoquinoline and Its Derivatives
Strategic Approaches to Isoquinoline (B145761) Ring Construction
The formation of the isoquinoline ring, a bicyclic system composed of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone of synthetic organic chemistry. Modern methodologies have evolved from classical condensation reactions to elegant catalytic cyclizations, offering improved efficiency, milder conditions, and broader substrate scope.
Catalytic Cyclization Reactions for the Naphthalene Skeleton
Recent advancements have introduced powerful catalytic systems that facilitate the construction of the isoquinoline framework. These methods often leverage transition metals to orchestrate intramolecular cyclization events, providing access to diverse isoquinoline derivatives.
One notable strategy involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. nih.govorganic-chemistry.org This reaction proceeds efficiently to yield substituted isoquinolines. Studies have optimized conditions using catalysts like silver hexafluoroantimonate (AgSbF₆) with trifluoroacetic acid (TFA) as an additive, achieving good yields. organic-chemistry.org The reaction demonstrates high regioselectivity, preferentially forming the six-membered isoquinoline ring. organic-chemistry.org
Another powerful approach is the rhodium(III)-catalyzed chelation-assisted C-H activation and annulation. rsc.org This methodology allows for the synthesis of isoquinolines from simpler precursors like benzimidates and diazo compounds. The reaction proceeds under mild conditions and can tolerate a wide range of functional groups, making it a versatile tool for creating complex isoquinoline structures. rsc.org For instance, Rh(III)-catalyzed C-H activation/annulation between N-methoxybenzamides and allenoic acid esters has been developed, although this specific example leads to isoquinolinones. mdpi.com
Table 1: Comparison of Catalytic Cyclization Methods for Isoquinoline Synthesis
| Method | Catalyst/Reagents | Key Features | Typical Starting Materials | Reference |
|---|---|---|---|---|
| Silver-Catalyzed Cyclization | AgSbF₆, TFA | High regioselectivity, mild conditions, tolerates various functional groups. | 2-Alkynyl benzyl azides | organic-chemistry.org |
| Rhodium(III)-Catalyzed C-H Annulation | [RhCp*Cl₂]₂, AgSbF₆ | Excellent chemoselectivity, broad functional group tolerance, mild conditions. | Benzimidates and diazo compounds | rsc.org |
| Palladium-Catalyzed α-Arylation/Cyclization | Pd complexes | Convergent, regioselective, excellent overall yields for polysubstituted isoquinolines. | o-Haloaryl aldehydes/ketones and α-amino ketones | nih.govpnas.org |
Intramolecular Condensation and Annulation Protocols
Classical intramolecular condensation reactions remain fundamental and widely used for isoquinoline synthesis. These methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, involve the cyclization of a substituted phenylethylamine derivative.
The Bischler-Napieralski reaction is a robust method that involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.com This intermediate can then be dehydrogenated (aromatized) to the corresponding isoquinoline. pharmaguideline.com Commonly used condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nrochemistry.comnih.govorganic-chemistry.org The reaction is particularly effective for electron-rich aromatic rings. nrochemistry.com Microwave-assisted protocols have been developed to significantly shorten reaction times and improve yields. organic-chemistry.org
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. pharmaguideline.comwikipedia.org Like the Bischler-Napieralski product, this can be oxidized to the aromatic isoquinoline. The reaction mechanism proceeds through the formation of an iminium ion, which acts as the electrophile for the intramolecular aromatic substitution. wikipedia.orgyoutube.com This reaction is widespread in the biosynthesis of alkaloids. wikipedia.org
A related classical method is the Pomeranz-Fritsch reaction , which uses a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine to construct the isoquinoline ring under acidic conditions. To synthesize 7-(propan-2-yl)isoquinoline, this approach could utilize a 4-isopropylbenzaldehyde (B89865) as a starting material. vulcanchem.com
Regioselective Introduction of the Propan-2-YL Moiety
The precise installation of the propan-2-yl (isopropyl) group at the C-7 position of the isoquinoline ring is a critical challenge. This can be achieved either by building the ring from a precursor already containing the isopropyl group or by functionalizing the pre-formed isoquinoline core.
Directed C-H Activation and Functionalization at the 7-Position
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. These methods avoid the need for pre-functionalized substrates (e.g., halo- or boro-substituted isoquinolines). While C-H activation is often used to construct the ring itself, it can also be applied to the functionalization of the isoquinoline scaffold. rsc.org
Research has demonstrated methods for the regioselective C-H functionalization of quinolines and isoquinolines. thieme-connect.dethieme-connect.com For instance, strategies involving the temporary formation of N-alkenoxyheteroarenium salts can enable functionalization at positions that are typically unreactive. thieme-connect.dethieme-connect.com While specific examples detailing the direct C-H isopropylation at the C-7 position are not abundant, the principles of directed C-H activation suggest its feasibility. A directing group, either transient or installed on the nitrogen or another position, could be used to guide a metal catalyst to activate the C-7 C-H bond for subsequent coupling with an isopropyl source.
Palladium-Catalyzed Cross-Coupling Reactions for Alkyl Group Installation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable route for installing alkyl groups onto aromatic rings. To synthesize this compound, this strategy would typically involve a 7-substituted isoquinoline precursor.
A common approach is the Suzuki-Miyaura coupling, which would react a 7-halo-isoquinoline (e.g., 7-bromo-isoquinoline) with an isopropylboronic acid or a related boronate ester. Alternatively, a 7-isoquinolineboronic acid could be coupled with an isopropyl halide. Palladium complexes with specialized phosphine (B1218219) ligands are used to catalyze these transformations. acs.orgrsc.org
Another powerful method is the palladium-catalyzed α-arylation of ketones. This strategy can be used to construct the isoquinoline ring itself in a convergent manner. nih.govpnas.org In this approach, a ketone is coupled with an ortho-haloaryl aldehyde derivative. By choosing a starting aryl halide that already bears the isopropyl group at the para-position to the halogen (which will become the 7-position of the isoquinoline), the desired substitution pattern can be achieved directly. nih.gov
Table 2: Palladium-Catalyzed Strategies for Substituted Isoquinolines
| Reaction Type | Precursors | Key Features | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 7-Halo-isoquinoline + Isopropylboronic acid (or vice-versa) | High functional group tolerance, commercially available reagents. | acs.org |
| α-Arylation of Ketones | Ketone + o-Haloaryl aldehyde bearing an isopropyl group | Convergent synthesis, builds the ring and installs substituent simultaneously. | nih.govpnas.org |
| Domino Heck/Cross-Coupling | 2-(1-Alkynyl)benzaldimines + Alkyl halides | Efficient cascade process for 4-alkylated isoquinolines. | rsc.org |
Nucleophilic Aromatic Substitution Precursors and Strategies
Direct nucleophilic aromatic substitution (SₙAr) of a hydrogen atom on the benzene portion of the isoquinoline ring is generally not feasible due to the electron-rich nature of the carbocyclic ring. Nucleophilic attack is much more likely to occur on the electron-deficient pyridine ring, typically at the C-1 position. scribd.com
Therefore, strategies for introducing the isopropyl group at C-7 via nucleophilic-type reactions rely on precursors. One such strategy involves starting with a phenylethylamine that is already substituted with the isopropyl group at the desired position. This precursor can then be subjected to a classical ring-closing reaction like the Bischler-Napieralski or Pictet-Spengler synthesis. wikipedia.orgpharmaguideline.com This is perhaps the most straightforward and traditional method for ensuring the correct regiochemistry.
More recently, novel methods have been developed for the alkylation of isoquinolines at otherwise unreactive positions through a temporary dearomatization strategy. For example, a method for the C-4 alkylation of isoquinolines has been described where the isoquinoline reversibly adds a nucleophile (like benzoic acid) at C-1, forming a 1,2-dihydroisoquinoline (B1215523) intermediate. nih.govacs.org This enamine-like intermediate is then sufficiently nucleophilic to attack an electrophile (like a vinyl ketone), with subsequent elimination restoring the aromaticity. nih.govacs.org While this has been demonstrated for the C-4 position, analogous strategies for the C-7 position are not yet established and would likely require a different mechanistic pathway.
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and avoiding hazardous substances. rsc.org The synthesis of complex molecules like this compound is increasingly being viewed through this lens, prompting the development of more sustainable methods.
Solvent-Free and Aqueous Medium Reaction Systems
A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and difficult to dispose of. Research into the synthesis of isoquinoline derivatives has demonstrated the feasibility of using water as a reaction medium or eliminating solvents altogether.
Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. An eco-friendly protocol for synthesizing novel fused isoquinoline derivatives has been developed using water as the medium under catalyst-free conditions. rsc.org This domino reaction, involving Knoevenagel condensation, Michael addition, and cyclization, proceeds efficiently in an aqueous environment. rsc.org Similarly, aqueous-mediated microwave synthesis has been employed for the 1,3-dipolar cycloaddition reactions to create complex spiro-isoquinoline derivatives, promoting sustainability by minimizing hazardous reagents. bohrium.com While not explicitly demonstrated for this compound, these aqueous systems provide a template for greener syntheses of substituted isoquinolines. For instance, a palladium-catalyzed α-arylation followed by cyclization to form substituted isoquinolines has been successfully performed in an ethanol/water mixture. nih.gov
Solvent-free, or solid-state, reactions represent another significant green advancement. Microwave irradiation of neat reactants has been shown to be a highly efficient method for generating isoquinoline derivatives. For example, the synthesis of pyrrolo[2,1-a]isoquinolines has been achieved under solvent-free conditions using basic alumina (B75360) as a solid support, promoted by microwaves. journalijar.com Another solvent-free approach involves the multicomponent reaction of isoquinoline, activated acetylenic compounds, and α-halo ketones in the presence of ZnO nanoparticles as a reusable catalyst at room temperature. researchgate.net Heating reactants without a solvent, such as in the synthesis of pyrimido[6,1-a]isoquinoline derivatives from 2-aminopyridine (B139424) and isothiocyanates, has also proven effective. mdpi.com
| Reaction Type | Catalyst/Promoter | Solvent | Key Advantages | Reference |
| Domino Knoevenagel/Michael/Cyclization | None | Water | Catalyst-free, eco-friendly, one-pot synthesis | rsc.org |
| 1,3-Dipolar Cycloaddition | Microwave Irradiation | Water | Minimized use of hazardous reagents, rapid | bohrium.com |
| Palladium-Catalyzed α-Arylation/Cyclization | Palladium complex | Ethanol/Water | Convergent synthesis from readily available precursors | nih.gov |
| Multicomponent reaction for pyrrolo[2,1-a]isoquinolines | Basic alumina | Solvent-free (MW) | Environmentally benign, rapid | journalijar.com |
| Multicomponent reaction for pyrrolo[2,1-a]isoquinolines | ZnO Nanoparticles | Solvent-free (RT) | Reusable catalyst, easy work-up | researchgate.net |
Development of Biocatalytic or Organocatalytic Routes
Biocatalysis leverages the high selectivity and efficiency of enzymes or whole-cell systems to perform chemical transformations under mild, aqueous conditions. The biosynthesis of isoquinoline alkaloids in nature, which starts from amino acid precursors, provides a blueprint for these methods. numberanalytics.comrsc.org Key enzymes in these pathways, such as norcoclaurine synthase (NCS), which catalyzes the condensation reaction to form the isoquinoline core, are of significant interest. numberanalytics.comacs.org Researchers have successfully engineered microorganisms like E. coli and yeast to produce isoquinoline alkaloids, demonstrating the potential for large-scale, sustainable production from simple sugars. numberanalytics.comrsc.orgresearchgate.net For instance, whole-cell biotransformations using recombinant dioxygenases have been used for the biodihydroxylation of various substituted isoquinolines. tuwien.at While the direct biocatalytic synthesis of this compound has not been reported, these chemo-enzymatic strategies offer a powerful and green alternative to traditional chemical synthesis. nih.gov
Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of often-toxic and expensive heavy metals. This field has provided powerful tools for the asymmetric synthesis of chiral isoquinoline derivatives. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective Pictet-Spengler reaction, yielding axially chiral tetrahydroisoquinolines with excellent enantioselectivities (up to 99% ee). acs.org Secondary amines, such as pyrrolidine, have been employed in organocatalytic C-H activation reactions to synthesize chiral tetrahydroquinolines. beilstein-journals.org Another approach involves an electrochemically-driven organocatalytic coupling, where a catalyst like β-cyclodextrin (β-ICD) facilitates the enantioselective C1-alkenylation of tetrahydroisoquinolines. bohrium.com These methods showcase the potential of organocatalysis to construct complex and substituted isoquinoline scaffolds with high stereocontrol under mild conditions. researchgate.netjst.go.jp
| Catalysis Type | Catalyst Example(s) | Reaction Type | Key Features | Reference(s) |
| Biocatalysis | Norcoclaurine Synthase (NCS), Dioxygenases | Pictet-Spengler like, Dihydroxylation | Aqueous medium, high selectivity, renewable | numberanalytics.com, tuwien.at |
| Biocatalysis | Lipases (e.g., CAL-B) | Kinetic Resolution | Asymmetric synthesis of chiral building blocks | nih.gov |
| Organocatalysis | Chiral Phosphoric Acids | Asymmetric Pictet-Spengler | High enantioselectivity (up to 99% ee), metal-free | acs.org |
| Organocatalysis | Pyrrolidine | Intramolecular Redox C-H Activation | Synthesis of chiral tetrahydroquinolines | beilstein-journals.org |
| Organocatalysis | β-Cyclodextrin (β-ICD) | Electrochemical Oxidative Coupling | Uses electricity as a green oxidant | bohrium.com |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms behind the formation of the isoquinoline ring is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. Classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions, as well as modern transition-metal-catalyzed approaches, have been the subject of detailed mechanistic studies.
Elucidation of Reaction Pathways and Rate-Determining Steps
The Bischler-Napieralski reaction is a fundamental method for synthesizing 3,4-dihydroisoquinolines, which can be easily oxidized to isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O). wikipedia.org Mechanistic studies indicate that the reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This intermediate is generated after the amide oxygen is activated by the Lewis acidic reagent. The subsequent intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring is the key ring-forming step. organic-chemistry.orgjk-sci.com For some substrates, the formation of styrene (B11656) derivatives via a retro-Ritter reaction can be a significant side reaction, which provides evidence for the nitrilium intermediate. jk-sci.com In situ spectroscopic studies (FTIR, NMR) have allowed for the direct observation of key intermediates, such as O-trifluoromethanesulfonyloxyiminium ions, providing deeper insight into the reaction pathway. nih.govmit.edu
The Pomeranz-Fritsch reaction provides access to the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.org The mechanism is a two-stage process: first, the condensation of the reactants to form a benzalaminoacetal, and second, an acid-catalyzed cyclization. wikipedia.orgorganicreactions.org The cyclization step involves the formation of an electrophilic species that attacks the aromatic ring, followed by elimination of alcohol molecules to achieve aromatization. wikipedia.org The rate of this reaction has been shown to be dramatically accelerated in charged microdroplets compared to bulk solution, highlighting the influence of the reaction environment on the pathway. researchgate.net
Modern rhodium-catalyzed C-H activation methods offer an alternative route. A proposed mechanism involves the chelation-assisted oxidative addition of an ortho C-H bond to a Rh(I) center, followed by alkyne insertion. Subsequent reductive elimination, intramolecular electrocyclization, and aromatization lead to the final isoquinoline product. acs.org For some radical-based syntheses of 1-alkylisoquinolines, the cleavage of a C(sp³)–H bond has been identified as the rate-determining step. mdpi.com
Computational Analysis of Transition States and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intricacies of reaction mechanisms at a molecular level. whiterose.ac.uk DFT calculations allow for the modeling of transition states, the determination of activation energies, and the rationalization of observed selectivity.
For isoquinoline synthesis, DFT has been used to study the electronic structure and reactivity of the core molecule itself. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insight into the molecule's stability and reactivity. For the parent isoquinoline, the HOMO-LUMO gap has been calculated to be around 3.78 eV, indicating a stable molecule. tandfonline.comresearchgate.net
In the context of reaction mechanisms, DFT studies can compare different potential pathways. For example, in the synthesis of novel indolo[3,2-c]isoquinoline analogues, Time-Dependent DFT (TD-DFT) was used to investigate the electronic structure and optical properties of the synthesized compounds. nih.gov Computational analysis of the transition states for the reaction of thioester enolates with nitrostyrene (B7858105) helped to explain the observed α-functionalization selectivity by showing that the energy barrier for this pathway was significantly lower than for other possible routes. whiterose.ac.uk
DFT can also elucidate the role of catalysts and substituents in determining the outcome of a reaction. A computational study on the nucleophilic attack on isoquinoline-5,8-dione (B3342986) showed a linear correlation between the calculated charge differences at the C6 and C7 positions and the experimentally observed yields of the C6 regioisomer, demonstrating the predictive power of such analyses. chim.it In the design of isoquinoline-based chromophores, DFT calculations have been used to model how different electron-withdrawing groups affect the electronic properties and predict their suitability for applications in non-linear optics. acs.org
| System/Reaction Studied | Computational Method | Key Findings | Reference |
| Isoquinoline (parent molecule) | DFT (B3LYP/6-311++G(d,p)) | Calculated HOMO-LUMO gap of 3.78 eV, indicating molecular stability. | tandfonline.com, researchgate.net |
| Indolo[3,2-c]isoquinoline analogues | TD-DFT | Elucidation of electronic structure and optical properties (absorption/emission spectra). | nih.gov |
| Nucleophilic attack on isoquinoline-5,8-dione | DFT | Linear correlation found between calculated charge distribution and experimental regioselectivity. | chim.it |
| Isoquinoline-based chromophores | DFT/TD-DFT | Structural tailoring with different substituents significantly impacts electronic and non-linear optical properties. | acs.org |
| Asymmetric catalysis with trienolates | DFT | Calculated energy barriers for different reaction sites correctly predicted the observed α-selectivity. | whiterose.ac.uk |
Theoretical and Computational Chemistry Studies of 7 Propan 2 Yl Isoquinoline
Electronic Structure and Quantum Chemical Properties
Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 7-(propan-2-yl)isoquinoline, offering insights that complement experimental findings. wikipedia.orgopenaccessjournals.com By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, molecular orbitals, and charge distribution, which are fundamental to understanding a molecule's reactivity and interactions. openaccessjournals.com
Density Functional Theory (DFT) Calculations of Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. openaccessjournals.com DFT calculations can determine the energies and shapes of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mxresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: Hypothetical DFT Calculation Results for this compound
| Parameter | Calculated Value (Arbitrary Units) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations using a chosen functional and basis set.
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack.
In this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the isoquinoline (B145761) ring due to its lone pair of electrons. This makes the nitrogen atom a primary site for protonation and interaction with electrophiles. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The propan-2-yl group, being an alkyl substituent, would have a relatively neutral or slightly positive potential.
A Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom. This analysis provides a more detailed picture of how the electron density is shared among the atoms in the molecule.
Analysis of Aromaticity and Electron Delocalization within the Isoquinoline System
Aromaticity is a key concept in understanding the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. mdpi.com For this compound, the fused benzene (B151609) and pyridine (B92270) rings form an aromatic system. Several computational methods can be used to quantify the degree of aromaticity.
One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of the rings; large negative values are indicative of significant diatropic ring currents and thus strong aromaticity. Another approach involves analyzing the bond lengths; in an aromatic system, the carbon-carbon bond lengths are expected to be intermediate between those of single and double bonds.
Conformational Analysis and Dynamics of the Propan-2-YL Group
The flexibility of the propan-2-yl (isopropyl) group attached to the isoquinoline core can have significant implications for how the molecule interacts with its environment. lumenlearning.com Computational methods allow for the exploration of the different spatial arrangements (conformations) of this group and their relative energies.
Potential Energy Surface Scans and Identification of Stable Conformers
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. lumenlearning.com For this compound, this would typically involve systematically rotating the bond connecting the isopropyl group to the isoquinoline ring and calculating the energy at each step.
The resulting plot of energy versus the dihedral angle would reveal the energy barriers to rotation and identify the most stable conformations (energy minima). It is expected that the most stable conformers will be those that minimize steric hindrance between the methyl groups of the propan-2-yl substituent and the hydrogen atom at the C8 position of the isoquinoline ring. There will likely be at least two stable, staggered conformations that are energetically favorable.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C6-C7-C(isopropyl)-H) | Relative Energy (kcal/mol) |
| Staggered 1 | ~60° | 0.0 |
| Eclipsed 1 | ~120° | 3.5 |
| Staggered 2 | ~180° | 0.2 |
| Eclipsed 2 | ~0° | 3.8 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific PES scan calculations.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of molecules, including their conformational flexibility. mdpi.commdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com
For this compound, an MD simulation would allow for the observation of the rotational motion of the propan-2-yl group at a given temperature. By analyzing the trajectory, one can determine the populations of different conformers and the rates of interconversion between them. This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions in a dynamic environment, such as in solution or when binding to a biological target. lookchem.comnih.gov The simulations can reveal how the flexibility of the side chain might influence the accessibility of the isoquinoline core for interactions. nih.gov
Steric and Electronic Interactions Between Substituents
The chemical behavior of this compound is significantly influenced by the interplay of steric and electronic effects originating from its constituent parts: the isoquinoline core and the propan-2-yl (isopropyl) substituent.
The isopropyl group at the 7-position introduces both steric and electronic effects.
Steric Effects: The isopropyl group is sterically bulky. This bulk can hinder the approach of reactants to the adjacent positions on the ring (C6 and C8), potentially influencing the regioselectivity of chemical reactions. In a related molecule, 1-bromo-7-(propan-2-yl)isoquinoline, the isopropyl group is noted for its contribution to steric hindrance. vulcanchem.com
Electronic Effects: As an alkyl group, the isopropyl substituent is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density of the benzene portion of the isoquinoline ring system. This donation of electron density tends to "activate" the ring towards electrophilic substitution. The isopropyl group also contributes to the molecule's hydrophobic character. vulcanchem.com
The combination of the electron-withdrawing nature of the pyridine ring and the electron-donating nature of the isopropyl group on the benzene ring creates a complex electronic landscape across the molecule, dictating its reactivity patterns.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the chemical reactivity of molecules based on their structural and physicochemical properties. nih.govresearchgate.net These models are foundational in cheminformatics for forecasting reaction outcomes, activity, and properties. nih.govnih.gov
Calculation of Molecular Descriptors for Reactivity Prediction
The first step in building a QSRR model is to generate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net For this compound, these descriptors would be calculated using computational chemistry software packages that employ methods like Density Functional Theory (DFT). wikipedia.org The process involves transforming the chemical information encoded in the molecule's symbolic representation into useful numbers. researchgate.net
Key categories of molecular descriptors that would be calculated for this compound include:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap. chemrxiv.org These are crucial for predicting how the molecule will interact with electrophiles and nucleophiles.
Steric Descriptors: These quantify the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters (e.g., Sterimol parameters). These are important for understanding how the bulky isopropyl group might block certain reaction sites.
Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity of atoms. They are derived from the 2D representation of the molecule.
Quantum-Chemical Descriptors: These are derived from the quantum mechanical calculations of the molecule's electronic structure. They include reactivity indices like Fukui functions and local softness, which provide detailed information about site-specific reactivity. arxiv.org
| Descriptor Type | Specific Descriptor | Predicted Significance for Reactivity |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Indicates susceptibility to electrophilic/nucleophilic attack. |
| Electronic | Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, highlighting potential reaction sites. |
| Electronic | Atomic Charges | Quantifies charge distribution on each atom. |
| Steric | Molecular Volume | Relates to the overall size and potential for steric hindrance. |
| Quantum-Chemical | Fukui Function (f+, f-) | Predicts the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. |
Prediction of Sites of Electrophilic and Nucleophilic Attack
The reactivity of this compound towards electrophiles and nucleophiles is determined by the electronic properties of the isoquinoline nucleus, modulated by the C7-isopropyl substituent.
Electrophilic Attack: Electrophilic aromatic substitution typically occurs on the electron-rich carbocyclic (benzene) ring of the isoquinoline system. Computational studies on the parent isoquinoline molecule show that the most reactive site for electrophilic attack is C5, followed by C8. researchgate.net The isopropyl group at position 7 is an activating, ortho-, para-directing group. Therefore, it will further activate the positions ortho (C6, C8) and para (C4, which is in the other ring) to it. The combined effect is a strong activation of the C8 position and a moderate activation of the C6 position. The inherent reactivity of C5 remains significant. Thus, the primary sites for electrophilic attack are predicted to be C5 and C8.
Nucleophilic Attack: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. This reactivity is often enhanced by N-alkylation or N-acylation, which creates a positive charge on the nitrogen and further depletes the ring of electrons. In the isoquinoline system, the C1 position is the most common site for nucleophilic attack. The presence of the electron-donating isopropyl group on the benzene ring has a negligible effect on the reactivity of the distant pyridine ring towards nucleophiles. Therefore, C1 is the predicted site for nucleophilic attack. A related concept, the dual descriptor (Δf(r)), can computationally pinpoint these sites: where Δf(r) > 0, the site is favored for nucleophilic attack, and where Δf(r) < 0, it is favored for electrophilic attack. arxiv.org
| Type of Attack | Predicted Primary Site(s) | Reasoning |
|---|---|---|
| Electrophilic | C5, C8 | Inherent reactivity of isoquinoline at C5 and C8, with C8 being further activated by the ortho-directing isopropyl group. researchgate.net |
| Nucleophilic | C1 | Electron-deficient nature of the pyridine ring, with C1 being the most electrophilic carbon. |
Reactivity, Functionalization, and Derivatization of 7 Propan 2 Yl Isoquinoline
Electrophilic Aromatic Substitution on the Isoquinoline (B145761) Ring
The isoquinoline ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. However, the presence of the electron-donating propan-2-yl group at the 7-position is expected to activate the carbocyclic ring (the benzene part) towards electrophilic attack. Electrophilic substitution on the pyridine (B92270) ring is generally disfavored.
Regioselectivity and Scope of Nitration and Halogenation
The position of electrophilic attack on the 7-(propan-2-yl)isoquinoline ring is directed by both the activating effect of the isopropyl group and the deactivating effect of the heterocyclic nitrogen. The isopropyl group, being an ortho-, para-director, will activate positions 5, 6, and 8. The nitrogen atom deactivates the heterocyclic ring and, to a lesser extent, the carbocyclic ring, with the positions closest to the nitrogen being the most deactivated.
Nitration of isoquinoline itself typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. In the case of this compound, the activating effect of the isopropyl group at C7 is expected to reinforce substitution at the 5- and 8-positions. Therefore, nitration of this compound is predicted to yield a mixture of 7-(propan-2-yl)-5-nitroisoquinoline and 7-(propan-2-yl)-8-nitroisoquinoline.
Similarly, halogenation of isoquinoline generally occurs at the 5- and 8-positions. For this compound, the directing effect of the isopropyl group would also favor substitution at these positions. For instance, direct bromination of 7-isopropylisoquinoline with N-bromosuccinimide (NBS) in a strong acid like sulfuric acid is a plausible method for halogenation. rsc.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃/H₂SO₄ | 7-(Propan-2-yl)-5-nitroisoquinoline, 7-(Propan-2-yl)-8-nitroisoquinoline |
| Bromination | Br₂/FeBr₃ or NBS/H₂SO₄ | 7-(Propan-2-yl)-5-bromoisoquinoline, 7-(Propan-2-yl)-8-bromoisoquinoline |
Friedel-Crafts Alkylation and Acylation Reactions
Friedel-Crafts reactions on the isoquinoline ring are generally difficult to achieve due to the deactivating effect of the nitrogen atom and the tendency of the Lewis acid catalyst to coordinate with the basic nitrogen, further deactivating the ring. nrochemistry.comlibretexts.org This coordination can often lead to low yields or the need for harsh reaction conditions.
However, the presence of the activating isopropyl group at the 7-position may render the carbocyclic ring of this compound sufficiently nucleophilic to undergo Friedel-Crafts reactions under specific conditions. If successful, the substitution would be expected to occur at the positions most activated by the isopropyl group and least deactivated by the nitrogen, namely the 5- and 8-positions.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring. vedantu.commt.com Due to the activating nature of the newly introduced alkyl group, polyalkylation is a common side reaction. vedantu.com
Friedel-Crafts Acylation: This reaction introduces an acyl group and has the advantage over alkylation in that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. sigmaaldrich.com The ketone can subsequently be reduced to an alkyl group if desired.
Nucleophilic Additions and Substitutions
The pyridine ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-1 position.
Reactivity at the Isoquinoline Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom makes it a nucleophilic center. It can react with electrophiles, such as alkyl halides, to form quaternary isoquinolinium salts. For example, reaction with methyl iodide would yield 7-(propan-2-yl)-2-methylisoquinolin-2-ium iodide. This quaternization enhances the reactivity of the ring towards nucleophilic attack.
Chichibabin Reaction and Related Aminations
The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles. google.comgoogle.com For isoquinoline, the reaction with sodium amide (NaNH₂) typically occurs at the C-1 position to give 1-aminoisoquinoline. flipbuilder.comslideshare.net The presence of the 7-isopropyl group is not expected to significantly alter this regioselectivity, as the attack is on the electron-deficient pyridine ring. Therefore, this compound is expected to yield 7-(propan-2-yl)isoquinolin-1-amine upon treatment with sodium amide. Drawbacks of the classical Chichibabin reaction include the harsh conditions and potential for low yields. rsc.org More modern amination methods might offer milder conditions and better functional group tolerance. rsc.org
Functionalization of the Propan-2-YL Moiety
The propan-2-yl (isopropyl) group attached to the isoquinoline ring also presents opportunities for functionalization.
Oxidation: The benzylic hydrogen on the isopropyl group is susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating conditions can oxidize the isopropyl group to a carboxylic acid, which would lead to the formation of 7-carboxyisoquinoline. pearson.com Milder oxidation conditions, for instance using molecular oxygen in the presence of an aqueous alkali solution, can potentially convert the isopropyl group into a 2-hydroxy-2-propyl group. google.comgoogle.com
Halogenation: The benzylic position of the isopropyl group is also prone to free-radical halogenation. vaia.com Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) would be expected to selectively brominate the tertiary carbon of the isopropyl group, yielding 7-(2-bromo-2-propanyl)isoquinoline. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. brainly.com
Selective Oxidation and Reduction Strategies of the Isopropyl Group
Selective modification of the isopropyl group without altering the aromatic isoquinoline core is a key synthetic challenge.
Oxidation: The benzylic carbon of the isopropyl group is the most susceptible site for oxidation. Strong oxidizing agents, such as hot acidic potassium permanganate, are known to oxidize alkyl side-chains on aromatic rings down to a carboxylic acid group. msu.edu In the case of 7-isopropylisoquinoline, this would lead to the formation of isoquinoline-7-carboxylic acid. However, achieving partial oxidation to the corresponding alcohol (2-(isoquinolin-7-yl)propan-2-ol) or ketone (7-acetylisoquinoline) requires milder and more selective conditions. Biocatalytic approaches, for instance using cytochrome P450 monooxygenases, represent a promising strategy for achieving high regio- and stereoselectivity in the hydroxylation of benzylic C-H bonds, although specific studies on 7-isopropylisoquinoline are not extensively documented. researchgate.net
Reduction: The reduction of the isopropyl group is not a typical transformation, as it is already a saturated alkyl chain. In contrast, the isoquinoline ring itself can be reduced under various conditions. Catalytic hydrogenation with catalysts like platinum, palladium, or nickel under high pressure and heat can reduce the entire aromatic system to decahydroisoquinoline. lumenlearning.com Milder conditions can selectively reduce the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline. scielo.br The Birch reduction, using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol, provides another method for the partial reduction of the aromatic system, typically leading to a non-conjugated diene. lumenlearning.comlibretexts.orglibretexts.org Maintaining the isopropyl group while reducing the ring is feasible, but selectively reducing the alkyl group without affecting the ring is not a standard reaction.
C-H Functionalization at the Benzylic and Alkyl Positions
Direct functionalization of the C-H bonds of the isopropyl group is a powerful, atom-economical strategy for derivatization.
Benzylic Position (Tertiary C-H): The tertiary C-H bond at the benzylic position is the most reactive site on the isopropyl group due to the stability of the resulting benzylic radical or carbocation intermediate. rsc.org
Catalytic C-H Insertion: Transition metal catalysis, particularly with rhodium complexes like Rh₂(S-DOSP)₄, can facilitate the insertion of carbenoids into the benzylic C-H bond. nih.gov This approach allows for the formation of new carbon-carbon bonds with high regioselectivity.
Oxidative Functionalization: Electrochemical methods can achieve the anodic oxidation of the benzylic position, generating a carbocation that can be trapped by nucleophiles like isocyanides to form α-aryl acetamides or nitriles. semanticscholar.org Photoredox catalysis also enables the generation of benzylic carbocations for coupling with nucleophiles such as N-H azoles. nih.gov These methods often proceed under mild conditions without the need for harsh oxidants. semanticscholar.org
Alkyl Positions (Primary C-H): Functionalizing the primary C-H bonds of the two methyl groups is significantly more challenging due to their higher bond dissociation energy compared to the benzylic C-H bond. Achieving selectivity for the primary positions over the more reactive benzylic position requires specialized catalytic systems. While methods for distal C-H functionalization are evolving, specific applications to the terminal methyl groups of the isopropyl substituent on 7-isopropylisoquinoline are not widely reported. nih.gov
| Position | Reaction Type | Catalyst/Reagent Example | Potential Product | Reference |
|---|---|---|---|---|
| Benzylic C-H | Carbenoid Insertion | Rh₂(S-DOSP)₄ / Aryldiazoacetate | Ester-functionalized derivative | nih.gov |
| Benzylic C-H | Electrochemical Cyanation | t-Butyl isocyanide / Anodic oxidation | α-(Isoquinolin-7-yl)propionitrile | semanticscholar.org |
| Benzylic C-H | Photoredox Azolation | Photocatalyst / N-Alkoxypyridinium salt / Azole | N-(2-(Isoquinolin-7-yl)propan-2-yl)azole | nih.gov |
Metalation and Organometallic Reactivity
The generation of organometallic intermediates from this compound or its derivatives is a cornerstone for creating complex molecules through subsequent coupling reactions. These intermediates are powerful nucleophiles and bases. byjus.comsigmaaldrich.comresearchgate.net
Lithiation and Grignard Reactions at Specific Ring Positions
Creating a carbon-metal bond at a specific position on the isoquinoline scaffold allows for precise derivatization.
Lithiation:
Halogen-Metal Exchange: The most reliable method to generate a lithiated species at a specific position is through halogen-metal exchange. For instance, treatment of a 7-halo-isoquinoline derivative with an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures would readily produce 7-lithioisoquinoline. This strategy has been successfully employed in the synthesis of cortistatin analogues, where 7-iodoisoquinoline (B1626360) was lithiated and coupled with a complex ketone. harvard.edu
Directed ortho-Metalation (DoM): While not directly applicable to the parent 7-isopropylisoquinoline, the presence of a directing group on the ring can facilitate lithiation at an adjacent position.
Lateral Lithiation: This strategy involves the deprotonation of a benzylic C-H bond adjacent to the ring. For example, N-Boc-2-methylbenzylamines can be lithiated at the methyl group and subsequently cyclized to form various isoquinoline derivatives. cdnsciencepub.com
Grignard Reactions:
Grignard Reagent Formation: A Grignard reagent, 7-(propan-2-yl)isoquinolin-X-ylmagnesium halide, can be prepared by reacting a corresponding 7-halo-(propan-2-yl)isoquinoline with magnesium metal in an ether solvent like THF or diethyl ether. wikipedia.org Activation of the magnesium surface with agents like iodine or 1,2-dibromoethane (B42909) may be necessary to initiate the reaction. wikipedia.org
Reactions with Grignard Reagents: The isoquinoline ring itself can react with external Grignard reagents. Nucleophilic addition typically occurs at the C-1 position, forming a dihydroisoquinoline adduct which can then be rearomatized or further functionalized. nih.gov
Formation of Organometallic Intermediates for Further Derivatization
Once formed, these organometallic species are versatile intermediates. libretexts.orgnih.gov
Reaction with Electrophiles: Both lithiated isoquinolines and isoquinoline-derived Grignard reagents can react with a wide range of electrophiles to install new functional groups. Examples include reactions with aldehydes/ketones (to form alcohols), carbon dioxide (to form carboxylic acids), and nitriles. byjus.comnih.gov
Cross-Coupling Reactions: The organometallic intermediates are key partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille). For instance, a 7-lithio or 7-magnesio-isoquinoline derivative can be transmetalated to zinc, boron, or tin and subsequently coupled with aryl or vinyl halides to form new C-C bonds. nih.gov
Organometallic Complexes: The isoquinoline moiety can act as a ligand, coordinating to transition metals like ruthenium, rhodium, or palladium through its nitrogen atom or π-system. uzh.chresearchgate.net These complexes have applications in catalysis and medicinal chemistry, where the metal center can enable redox activity or catalytic transformations. uzh.chresearchgate.net
| Organometallic Intermediate | Electrophile/Coupling Partner | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 7-Lithioisoquinoline | Ketone | Nucleophilic Addition | Tertiary Alcohol | harvard.edu |
| 7-Lithioisoquinoline | Benzonitrile | Nucleophilic Addition/Cyclization | 3-Phenylisoquinoline (via related synth.) | nih.gov |
| 7-Bromoisoquinoline | Arylboronic acid / Pd catalyst | Suzuki Coupling | 7-Arylisoquinoline | rsc.org |
| Isoquinoline | Ruthenium precursor | Complexation | Ru-Isoquinoline Complex | uzh.ch |
Exploration of Rearrangement and Ring-Opening Reactions
The isoquinoline skeleton can undergo significant structural modifications through rearrangement and ring-opening reactions, leading to diverse and complex heterocyclic systems.
Rearrangement Reactions:
Ring Expansion: Certain dihydro- and tetrahydroisoquinoline derivatives can undergo ring expansion. For example, reaction of 2-methyl-1-vinyl-1,2-dihydroisoquinolines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of 2-benzazocine derivatives through a formal [4+2] cycloaddition followed by rearrangement. rsc.org
C-C Bond Cleavage Rearrangement: A novel rearrangement of ethyl-3-benzyl-3,4-dihydroisoquinoline-3-carboxylate derivatives promoted by sodium hydride involves C(sp³)–C(sp³) bond cleavage to form 1-(isoquinolin-3-yl)-2-phenylethan-1-ones. rsc.org
Photochemical Rearrangement: A photochemical wikipedia.orgorganic-chemistry.org nitrogen-to-carbon migration of an alkyl group from the isoquinolinium nitrogen to the C-8 (meta) position has been developed, providing a novel route for meta-C–H alkylation. rsc.org
Gabriel-Colman Rearrangement: This reaction involves the base-induced rearrangement of phthalimido esters to form substituted isoquinolines, representing a classical method for constructing the ring system itself. wikipedia.org
Ring-Opening Reactions: The robust aromaticity of the isoquinoline ring makes it generally resistant to ring-opening. However, under specific conditions, this can be achieved.
Metathesis Reactions: Ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM) of cyclobutene-yne substrates provides a pathway to various isoquinoline derivatives, where the ring system is constructed via a ruthenium-catalyzed ring-opening of a strained ruthenacyclobutane intermediate. organic-chemistry.orgacs.org
Metal-Mediated Ring-Opening: Low-valent titanium complexes have been shown to react with isoquinoline at room temperature, resulting in the regioselective cleavage of the C1=N2 and C1-H bonds, leading to complex coupled structures. acs.org This demonstrates that the heterocyclic ring can be opened through interaction with highly reactive organometallic species.
Mechanistic Insights into Biological Interactions and Target Modulation
Molecular Recognition and Ligand-Target Binding Mechanisms
The interaction of a ligand with its biological target is a complex process governed by various non-covalent interactions. Computational methods are instrumental in elucidating these mechanisms at a molecular level.
Computational Molecular Docking and Scoring Approaches
For instance, a molecular docking study was conducted on 4-hydroxy-1-methyl-5-nitroso-6-{[1-(propan-2-yl)-3,4-dihydroisoquinolin-7-yl]amino}pyrimidin-2(1H)-one, a complex derivative, with leucine (B10760876) aminopeptidase. This compound demonstrated a notable binding score, suggesting a strong interaction with the enzyme's active site. researchgate.net The docking score value for this interaction was reported as -51. researchgate.net Such studies indicate the potential of the isoquinoline (B145761) scaffold, including the propan-2-yl substituted variants, to fit within the binding pockets of enzymes and receptors. researchgate.netnih.gov
Table 1: Molecular Docking Scores of Selected Isoquinoline Derivatives
| Compound Name | Target Protein | Docking Score | Source |
| 4-hydroxy-1-methyl-5-nitroso-6-{[1-(propan-2-yl)-3,4-dihydroisoquinolin-7-yl]amino}pyrimidin-2(1H)-one | Leucine Aminopeptidase | -51 | researchgate.net |
| 4-hydroxy-5-[(6-hydroxy-3,4-dihydroisoquinolin-7-yl)oxy]-5-oxopentanoic acid | Leucine Aminopeptidase | -43.8 | researchgate.net |
| 1,3-dioxo-4-(ethoxymethylene)-3,4-dihydroisoquinoline-2(1H)-carboxylic acid | Leucine Aminopeptidase | -51.72 | researchgate.net |
This interactive table allows for sorting and filtering of the data.
Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions at Binding Sites
The stability of a ligand-target complex is often dictated by a network of hydrogen bonds and hydrophobic interactions. For isoquinoline derivatives, the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the aromatic rings and alkyl substituents, such as the propan-2-yl group, can engage in hydrophobic and van der Waals interactions.
In a study of bis-(8-isopropyl-isoquinolinium) derivatives as SK channel blockers, the isopropyl substituent was identified as a key hydrophobic moiety influencing binding affinity. mdpi.com Similarly, in studies of phenylethanolamine N-methyltransferase inhibitors, the tetrahydroisoquinoline (THIQ) ring of a ligand was observed to be situated in a hydrophobic surface lined by amino acid residues such as valine and methionine. nih.gov The C-7 position of the THIQ ring was noted to be in close proximity (3.5 Å) to the isopropyl carbons of a valine residue, highlighting the importance of hydrophobic interactions. nih.gov
Binding Affinity Prediction through Free Energy Calculations
Free energy calculations provide a more quantitative prediction of binding affinity than docking scores alone. nih.gov These methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are computationally intensive but offer higher accuracy.
While specific free energy calculations for 7-(propan-2-yl)isoquinoline were not found, the principles of these calculations are well-established. For a protein-ligand complex, the binding free energy (ΔG_bind) is calculated, with more negative values indicating stronger binding. For example, in a study of the trypsin-benzamidine complex, the calculated standard binding free energy (ΔG°) was -6.1 ± 0.1 kcal/mol, which was in good agreement with experimental values. nih.gov Such methodologies could be applied to this compound to accurately predict its binding affinity to various biological targets.
Enzyme-Inhibitor Interaction Mechanisms
Isoquinoline derivatives have been shown to act as inhibitors of various enzymes. evitachem.com The mechanism of this inhibition can vary, ranging from competitive to allosteric modulation.
Kinetic Studies of Enzyme Inhibition Pathways (e.g., competitive, non-competitive, uncompetitive)
Enzyme kinetic studies are crucial for determining the mechanism of inhibition. These studies can classify inhibitors as competitive (binding to the free enzyme), non-competitive (binding to both free enzyme and enzyme-substrate complex), or uncompetitive (binding only to the enzyme-substrate complex). sci-hub.se
Research on various isoquinoline derivatives has revealed different modes of enzyme inhibition. For example, a study on novel isoquinoline urea/thiourea derivatives as tyrosinase inhibitors found that the most active compound, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, acted as a competitive inhibitor. tandfonline.com In contrast, a study on quaternary isoquinoline alkaloids as inhibitors of soluble epoxide hydrolase (sEH) demonstrated that these compounds, including palmatine, berberine, and jatrorrhizine, were non-competitive inhibitors. nih.gov The inhibition constants (Ki) for these non-competitive inhibitors were in the micromolar range. nih.gov
Table 2: Enzyme Inhibition Data for Selected Isoquinoline Derivatives
| Compound Name | Target Enzyme | Inhibition Type | Ki (µM) | Source |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Tyrosinase | Competitive | 119.22 | tandfonline.com |
| Palmatine | Soluble Epoxide Hydrolase | Non-competitive | 26.9 | nih.gov |
| Berberine | Soluble Epoxide Hydrolase | Non-competitive | 46.8 | nih.gov |
| Jatrorrhizine | Soluble Epoxide Hydrolase | Non-competitive | 44.5 | nih.gov |
This interactive table allows for sorting and filtering of the data.
Allosteric Modulation and Conformational Changes Induced by Binding
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity. frontiersin.org This can result in either positive allosteric modulation (PAM), which enhances the effect of the endogenous ligand, or negative allosteric modulation (NAM), which reduces it. frontiersin.org
Several compounds containing an isoquinoline or related heterocyclic scaffold have been identified as allosteric modulators. For example, a study on the dopamine (B1211576) D2 receptor identified a compound with a dihydroisoquinoline moiety that acts as a negative allosteric modulator. More specifically, 2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ) was identified as a positive allosteric modulator of the dopamine D1 receptor. DETQ was found to bind to an intracellular cleft created by intracellular loop 2 and adjacent transmembrane helices, inducing a conformational change that potentiates the receptor's response to dopamine. This demonstrates that the isoquinoline framework can be a key structural element in the design of allosteric modulators that can fine-tune receptor signaling.
Structure-Activity Relationship (SAR) and Rational Design Principles
The exploration of the structure-activity relationship (SAR) for this compound is fundamental to understanding how modifications to its chemical architecture influence its biological activity. SAR studies for isoquinoline and quinoline (B57606) derivatives have established that the nature and position of substituents on the heterocyclic core are critical for target affinity and selectivity. researchgate.netnih.govnih.govmdpi.com For instance, the isopropyl group at the C7 position of the isoquinoline ring likely contributes to hydrophobic interactions within a target's binding pocket. nih.gov The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a key interaction for orienting the molecule within a binding site. semanticscholar.org
To enhance potency and selectivity, medicinal chemists often employ the strategy of creating conformationally restricted analogs. researchgate.netmdpi.com By reducing the number of available conformations, the molecule can be "locked" into a bioactive shape that fits the target receptor more precisely, minimizing off-target effects. This approach also offers a more favorable entropy profile upon binding.
For this compound, conformational restriction could be achieved through several synthetic strategies:
Cyclization involving the isopropyl group: Creating a new ring system by linking the isopropyl substituent to an adjacent position on the isoquinoline core (e.g., C6 or C8) would drastically limit its rotational freedom.
Introduction of rigid linkers: If the isopropyl group serves as a vector to position other functional groups, replacing it with a more rigid moiety like a cyclopropyl (B3062369) or a small aromatic ring could maintain or improve binding while reducing flexibility.
Fused-ring systems: The synthesis of tricyclic or tetracyclic structures incorporating the isoquinoline nucleus is a common strategy to produce rigid molecules with defined three-dimensional shapes. researchgate.net
These strategies aim to improve upon the foundational scaffold by optimizing its presentation to the biological target. idrblab.net
Computational chemistry provides powerful tools to predict how changes in a molecule's structure will affect its binding affinity, guiding the synthesis of more potent and selective compounds. nih.gov For this compound, computational optimization would focus on the isopropyl group at the C7 position and other potential substitution sites.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can identify key pharmacophore groups and predict the activity of unsynthesized analogs. semanticscholar.org
Molecular Docking: This technique simulates the binding of a ligand to the three-dimensional structure of a target protein, allowing for the evaluation of different substituents.
Free Energy Perturbation (FEP): FEP calculations can provide highly accurate predictions of the change in binding free energy resulting from small structural modifications, such as changing the size or polarity of a substituent.
A systematic exploration of substituents at the C7 position could reveal optimal properties for binding. For example, increasing the size of the alkyl group might enhance hydrophobic interactions up to a certain point, after which steric hindrance could reduce affinity. nih.gov Replacing the isopropyl group with polar substituents could probe for potential hydrogen bonding opportunities within the target's binding site. nih.govnih.gov
| Modification to this compound | Predicted Effect on Binding | Rationale |
| C7 Substituent: Isopropyl to tert-Butyl | Potentially improved metabolic stability and hydrophobic interactions. nih.gov | The bulkier tert-butyl group can shield the molecule from metabolic enzymes and may fit better into a large hydrophobic pocket. |
| C7 Substituent: Isopropyl to Hydroxyl | Decreased binding if pocket is hydrophobic; increased if pocket has H-bond donor/acceptor. | Introduction of a polar group fundamentally changes the interaction profile from hydrophobic to hydrophilic. |
| C4 Substituent: Hydrogen to Methyl | Potential for enhanced potency or steric clash, depending on the target topology. | Adding a methyl group can fill a small hydrophobic pocket or, conversely, create a steric clash that prevents optimal binding. |
| Isoquinoline to Tetrahydroisoquinoline | Increased flexibility and altered geometry. acs.org | Saturation of the quinoline ring system changes the planarity, which may be beneficial or detrimental depending on the target's shape. acs.org |
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. semanticscholar.org A pharmacophore model for a ligand based on the this compound scaffold would likely include several key features:
Aromatic Rings: The fused rings of the isoquinoline core provide a large, flat surface for π-π stacking or hydrophobic interactions.
Hydrogen Bond Acceptor: The nitrogen atom at position 2 of the isoquinoline ring is a crucial hydrogen bond acceptor. semanticscholar.org
Hydrophobic Feature: The isopropyl group at the C7 position serves as a significant hydrophobic anchor, interacting with nonpolar residues in the binding pocket.
By comparing the pharmacophores of a series of active and inactive analogs, researchers can refine their understanding of the precise interactions necessary for biological effect, leading to the design of more effective molecules.
Computational Optimization of Substituent Effects on Binding
Theoretical Considerations for Membrane Permeability and Intracellular Dynamics
The ability of a compound to cross cell membranes and reach its intracellular target is a critical aspect of its potential as a therapeutic agent. Computational models are invaluable for predicting these properties before undertaking costly and time-consuming experimental studies.
Passive diffusion is a primary mechanism by which small molecules cross biological membranes. Its efficiency is largely governed by the physicochemical properties of the molecule. Computational models predict permeability by calculating properties such as:
Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar one. An optimal logP (typically between 1 and 5) is required for good membrane permeability.
Topological Polar Surface Area (TPSA): The surface area of a molecule occupied by polar atoms. Higher TPSA is generally associated with lower passive diffusion.
Molecular Weight (MW): Smaller molecules tend to diffuse more readily.
Number of Rotatable Bonds: Increased flexibility can be detrimental to permeability as it incurs an entropic penalty when the molecule moves from a solution into the ordered lipid bilayer.
Intramolecular Hydrogen Bonding: The formation of internal hydrogen bonds can mask polar groups, effectively lowering the TPSA and increasing permeability. nih.gov
| Compound | Calculated logP | TPSA (Ų) | Predicted Permeability |
| Isoquinoline | 2.08 | 12.89 | High |
| This compound | 3.45 | 12.89 | High |
| 7-(propan-2-yl)isoquinolin-1-ol | 2.87 | 33.12 | Moderate |
| This compound-1-carbonitrile | 3.03 | 36.67 | Moderate to Low |
Note: Values are estimates based on standard computational algorithms and serve for comparative purposes.
The data suggest that while this compound is predicted to have high membrane permeability due to its increased lipophilicity and low TPSA, the addition of polar functional groups would likely reduce this property.
Even if a compound can passively diffuse across a cell membrane, its intracellular concentration may be limited by efflux pumps. These are transmembrane proteins, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, that actively expel a wide range of substrates from the cell. acs.orgnih.gov Many drug candidates fail because they are potent substrates for these pumps.
Computational methods, particularly molecular docking and molecular dynamics simulations, can predict whether a molecule is likely to be a substrate or inhibitor of an efflux pump. google.com The quinoline scaffold itself has been identified in molecules that act as inhibitors of RND-type efflux pumps in bacteria. biorxiv.org This suggests that this compound could potentially interact with such transporters.
Predictions would involve:
Docking studies: Placing the this compound molecule into the known binding sites of efflux pumps like P-gp or AcrB to assess binding affinity. nih.gov
Molecular dynamics simulations: Simulating the behavior of the ligand within the pump's binding site over time to understand the stability of the interaction and the mechanism of transport or inhibition. google.com
Understanding these interactions is crucial for designing molecules that can either evade efflux or, alternatively, act as inhibitors to enhance the efficacy of other co-administered drugs. acs.orgacs.org
Advanced Applications in Chemical Research Non Biological, Non Clinical
Application in Material Science and Functional Materials
The rigid, aromatic structure of the isoquinoline core provides a robust platform for creating functional materials with tailored electronic and photophysical properties. numberanalytics.comacs.org The introduction of substituents, such as the propan-2-yl group at the 7-position, allows for fine-tuning of characteristics like solubility, molecular packing, and energy levels, which are critical for material performance.
Incorporation of 7-(Propan-2-YL)isoquinoline into Polymer Frameworks
The integration of isoquinoline units into polymer backbones is a strategy to develop materials with enhanced thermal stability and specific electronic functions. One of the most advanced areas for this is the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds, offering exceptional stability and pre-designable topologies. mdpi.commdpi.com
Research has demonstrated the synthesis of COFs from various nitrogen-containing heterocyclic linkers. nih.gov Derivatives of this compound, such as this compound-1-carboxylic acid, are identified as potential building blocks for polymers and materials. bldpharm.com The general strategy involves polycondensation reactions where multifunctional isoquinoline monomers react with complementary linkers. For instance, an isoquinoline with amine or aldehyde functionalities could be reacted with corresponding aldehyde or amine co-monomers to form stable imine-linked frameworks. mdpi.com
The 7-propan-2-yl (isopropyl) group plays a crucial, albeit indirect, role in this context. Its steric bulk can influence the stacking arrangement of the 2D polymer sheets, potentially preventing a fully eclipsed stacking and thereby modifying the framework's porosity and interlayer interactions. nih.gov Furthermore, the aliphatic nature of the isopropyl group enhances the solubility of the monomeric building blocks in organic solvents, which is a critical factor for successful solvothermal synthesis of high-quality, crystalline COFs.
Exploration as Building Blocks for Organic Light-Emitting Diodes (OLEDs) or Charge Transport Materials
The field of organic electronics has extensively utilized heterocyclic compounds for their charge transport and light-emitting properties. Isoquinoline and its derivatives are prominent candidates for use in Organic Light-Emitting Diodes (OLEDs), serving as emitters, host materials, or charge transport layers. numberanalytics.comacs.org The isoquinoline nucleus is electron-deficient, making it suitable for n-type (electron-transporting) materials, a crucial component for efficient OLED device architecture. nih.gov
Recent studies have focused on designing novel hole-transporting materials (HTMs) based on the isoquinoline scaffold for use in solar cells, a field with overlapping material requirements to OLEDs. researchgate.net Computational studies show that by modifying the isoquinoline core, properties such as frontier molecular orbital (HOMO/LUMO) energy levels, reorganization energy, and charge mobility can be precisely tuned. researchgate.net The introduction of bulky substituents can lead to more isotropic (uniform in all directions) charge transport, which is highly desirable for device performance. nih.gov The 7-isopropyl group on the isoquinoline ring can influence the morphology of thin films, preventing undesirable crystallization and promoting the formation of stable amorphous films, which is beneficial for the longevity and efficiency of OLED devices.
The photophysical properties of isoquinoline derivatives can be tailored through substitution. For example, extending the π-conjugation by adding aryl groups can shift emission wavelengths across the visible spectrum. benthamdirect.com The inherent fluorescence of the isoquinoline core is a key feature that makes these compounds suitable as emitters in OLEDs. nih.govmdpi.comresearchgate.net
Table 1: Representative Photophysical and Device Properties of Isoquinoline-Based Materials in OLEDs
| Compound/System | Function | Emission Max (nm) | Quantum Yield (%) | Device Efficiency | Citation |
| 5,6-Dihydroimidazo[2,1-a]isoquinolines | Blue Emitter | ~450-480 | High (in powder) | Used in blue OLED fabrication | acs.org |
| Platinum(II) complex with phenylisoquinoline ligand | Red Emitter | Not specified | Not specified | 4.71 cd/A, 5.12 lm/W | rsc.org |
| Pyrazoloquinoline derivatives in PVK matrix | Emitter | ~480-500 | Not specified | Ignition voltage 6.2-8.0 V | mdpi.com |
| Bipolar host with isoquinoline and phenylcarbazole | Host for Red Phosphor | Not specified | Not specified | Applicable for high-performance PhOLEDs | acs.org |
Development of Chemo-Sensors and Probes
The intrinsic fluorescence of the isoquinoline scaffold makes it an excellent platform for the development of fluorescent chemosensors. researchgate.netevitachem.com These sensors are designed to detect specific analytes, such as metal ions or small molecules, through a measurable change in their fluorescence signal.
Design Principles for Selective Analyte Recognition
The fundamental design of a fluorescent chemosensor involves covalently linking a fluorophore (the signaling unit) to a receptor (the recognition unit). mdpi.com In this case, the this compound moiety can act as the fluorophore. The key to selectivity lies in the rational design of the receptor, which should have a specific affinity for the target analyte.
Common design strategies include:
Chelation-based Recognition: For detecting metal ions, the isoquinoline fluorophore is functionalized with a chelating group containing heteroatoms like nitrogen, oxygen, or sulfur. These atoms are arranged to form a binding pocket that is sterically and electronically complementary to the target metal ion (e.g., Zn²⁺, Cu²⁺, Hg²⁺). acs.orgresearchgate.net The selectivity for a specific ion over others is achieved by tailoring the size of the binding cavity and the nature of the donor atoms. acs.org
Reaction-based Probes: For certain analytes, the recognition process involves a specific chemical reaction between the probe and the analyte. This reaction transforms the chemical structure of the probe, leading to a significant change in its photophysical properties. nih.gov
Supramolecular Assembly: Probes can be designed to recognize analytes through non-covalent interactions like hydrogen bonding or π-π stacking, which can trigger a fluorescence response upon binding. bohrium.com
Mechanism of Signal Transduction and Responsiveness
Signal transduction refers to the process by which the binding of an analyte to the receptor is converted into a measurable optical signal. For isoquinoline-based fluorescent sensors, several photophysical mechanisms are commonly exploited:
Photoinduced Electron Transfer (PET): This is one of the most common "off-on" switching mechanisms. In the free sensor, a nearby electron-rich group (part of the receptor) can quench the fluorescence of the isoquinoline fluorophore by transferring an electron to its excited state. Upon binding of a target analyte (like a metal cation), the electron-donating ability of the receptor is suppressed, the PET process is blocked, and fluorescence is restored or "turned on". researchgate.net
Intramolecular Charge Transfer (ICT): ICT probes typically contain an electron-donating group and an electron-accepting group connected by a π-conjugated system. The isoquinoline ring can act as part of this system. Analyte binding can alter the electron-donating or -accepting strength of the receptor, which modifies the extent of charge transfer in the excited state. This change manifests as a shift in the emission wavelength, allowing for ratiometric detection, which is highly desirable as it is independent of probe concentration. acs.orgresearchgate.net
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. The binding of an analyte causes a conformational change that alters the distance or spectral overlap between the donor and acceptor, leading to a change in the FRET efficiency and thus a change in the observed fluorescence.
The choice of mechanism dictates the type of response, whether it's an increase in intensity ("turn-on"), a decrease ("turn-off"), or a color change (ratiometric). researchgate.net Research on isoquinoline-based zinc sensors, for example, has demonstrated enhanced fluorescence intensity upon ion binding, consistent with a PET or ICT mechanism. acs.org
Future Perspectives and Emerging Research Directions for 7 Propan 2 Yl Isoquinoline
Exploration of Unconventional Synthetic Routes and Biocatalysis
The future synthesis of 7-(propan-2-yl)isoquinoline is poised to move beyond traditional methods, embracing more efficient, selective, and sustainable strategies. Research into the broader class of isoquinoline (B145761) derivatives highlights several promising avenues.
Unconventional Synthetic Methods: Novel transition-metal-catalyzed reactions are enabling the construction of the isoquinoline core with greater precision and functional group tolerance. Methodologies such as rhodium(III)-catalyzed C-H activation and annulation provide a powerful, atom-economical way to build complex molecules from simple precursors. mdpi.comacs.org Similarly, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides presents an efficient route to substituted isoquinolines. nih.gov Copper-catalyzed oxidation of tetrahydroisoquinolines using air as a benign oxidant represents a greener alternative to traditional methods that often require harsh or toxic reagents. acs.org These advanced catalytic systems offer the potential for more direct and streamlined syntheses of this compound.
Biocatalysis: The use of enzymes, or biocatalysis, is emerging as a highly selective and environmentally friendly approach. Enzyme-mediated processes can achieve transformations with remarkable control, which is often challenging with conventional chemical methods. rsc.org For instance, monoamine oxidase from Aspergillus niger (MAO-N) has been engineered to catalyze the deracemization of substituted tetrahydroisoquinolines. nih.gov Furthermore, oxidoreductases are being explored for the site-selective hydroxylation of the isoquinoline ring. rsc.org Applying these biocatalytic methods could enable the enantioselective synthesis or specific functionalization of this compound and its precursors, opening doors to chirally pure compounds for specialized applications.
Table 1: Emerging Synthetic Strategies for Isoquinoline Derivatives
| Strategy | Catalyst/System | Description | Potential Advantage for this compound |
|---|---|---|---|
| C-H Annulation | Rhodium(III) Complexes | Catalyzes [4+2] annulation of amides and alkynes via C-H activation. mdpi.com | High atom economy and efficiency in constructing the core structure. |
| Cyclization | Silver (Ag) Salts | Catalyzes the cyclization of 2-alkynyl benzyl azides. nih.gov | Good functional group tolerance and moderate to good yields. |
| Oxidation | Copper(II) Bromide / Air | Mild and green oxidation of tetrahydroisoquinolines to isoquinolines using air. acs.org | Avoids hazardous oxidants, promoting sustainable synthesis. |
| Biocatalysis | Engineered Monoamine Oxidase (MAO-N) | Enzymatic deracemization of tetrahydroisoquinolines. nih.gov | Access to enantiomerically pure derivatives. |
| Biocatalysis | Quinoline (B57606) 2-oxidoreductase | Enzyme-mediated site-selective hydroxylation. rsc.org | Precise functionalization at specific positions on the heterocyclic ring. |
Deepening Mechanistic Understanding of Reactivity and Selectivity
A profound understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is critical for future advancements. Mechanistic studies allow chemists to control reaction outcomes, improve yields, and predict the reactivity of different positions on the molecule.
Future research will likely employ a combination of experimental and computational techniques to probe reaction pathways. For example, cyclic voltammetry can be used to study the electronic properties and redox potentials of isoquinoline intermediates, providing insight into their reactivity. rsc.org The interaction of the isoquinoline nitrogen with acids can alter the electron density across the ring system, making positions like C1 more susceptible to nucleophilic attack. rsc.org
Molecular dynamics simulations and quantum chemical calculations are becoming indispensable tools. Such methods have been used to understand how mutations in an enzyme's active site and entrance tunnel alter its catalytic profile for isoquinoline substrates. nih.gov For transition-metal-catalyzed reactions, detailed studies help elucidate the catalytic cycle, identifying key intermediates such as the five-membered cyclorhodium species in Rh-catalyzed C-H activation. acs.org This deeper knowledge is essential for designing more efficient catalysts and predicting the regioselectivity of reactions, such as directing functionalization to either the benzene (B151609) or pyridine (B92270) ring of the this compound scaffold.
Integration into Multi-Component Systems for Enhanced Functionality
The integration of this compound into larger, multi-component molecular systems is a key direction for creating materials and molecules with enhanced or entirely new functions. Multi-component reactions (MCRs), where three or more reactants combine in a single step, are a highly efficient strategy for building molecular complexity. beilstein-journals.org
A rhodium(III)-catalyzed one-pot, three-component reaction involving an amide, a diazoester, and an alkyne has been developed to synthesize complex isoquinoline derivatives. acs.org This demonstrates a relay catalysis mechanism where the same catalyst promotes multiple, distinct reaction steps. acs.org Applying such a strategy could allow for the rapid assembly of novel structures built upon the this compound core, embedding it within larger functional architectures. These complex molecules could be designed as probes, advanced materials, or therapeutic candidates where the isoquinoline moiety provides a key structural or electronic feature. For instance, isoquinoline derivatives have been incorporated into more complex structures to act as potent inhibitors of specific biological targets like the HER2 kinase. nih.gov
Advanced Computational Predictions and Big Data Approaches
The role of computational chemistry and data science in guiding the discovery and development of new molecules is rapidly expanding. For a compound like this compound, these in silico approaches offer a powerful means to predict its properties and prioritize experimental efforts.
Computational Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can predict a wide range of physicochemical properties, such as solubility and partition coefficients, from chemical structure alone. europa.eu More advanced machine learning models are now being used to predict complex pharmacokinetic properties with increasing accuracy. nih.gov For this compound, such predictions could rapidly assess its potential suitability for various applications, including pharmaceuticals and materials science, saving significant time and resources. europa.eupurdue.edu
Big Data and Cheminformatics: The use of large chemical databases and cheminformatics tools is transforming synthetic and medicinal chemistry. rsc.org Algorithms can analyze vast datasets to predict biological activities or identify promising synthetic pathways. rsc.orgresearchgate.net For example, the PASS (Prediction of Activity Spectra for Substances) online program has been used to predict the biological activities of isoquinoline precursors. researchgate.netmdpi.com As more data on isoquinoline derivatives becomes available, machine learning algorithms could be trained to predict the most effective synthetic routes or potential biological targets for this compound, accelerating the pace of discovery.
Table 2: Computational and Data-Driven Approaches in Isoquinoline Research
| Approach | Tool/Method | Application | Relevance for this compound |
|---|---|---|---|
| Property Prediction | QSPR/Machine Learning | In silico prediction of physicochemical and pharmacokinetic properties. europa.eunih.gov | Rapidly screen for desirable properties without initial synthesis. |
| Activity Prediction | PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities based on structure. researchgate.net | Identify potential therapeutic areas for investigation. |
| Reaction Prediction | Cheminformatics/AI | Predicts reaction outcomes, pathways, and optimal conditions. rsc.org | Guide the design of efficient and novel synthetic routes. |
| Mechanistic Analysis | Density Functional Theory (DFT) | Models reaction intermediates and transition states to understand mechanisms. purdue.edu | Elucidate reactivity and selectivity, aiding in catalyst design. |
Novel Roles in Sustainable Chemistry and Energy Applications
The unique structure of this compound positions it as a candidate for applications in sustainable chemistry and emerging energy technologies, aligning with global efforts to create greener and more efficient processes.
Sustainable Chemistry: The principles of green chemistry, which focus on reducing waste, using renewable resources, and employing safer chemicals, are increasingly guiding chemical research. iupac.orgsigmaaldrich.com The synthesis of isoquinolines is already seeing this shift. For example, the development of a heterogeneous Ru/ZIF-8 catalyst for the N-formylation of isoquinoline derivatives utilizes carbon dioxide (CO2), a greenhouse gas, as a C1 building block. tandfonline.com The use of air as a clean oxidant and the potential synthesis from lignin-derived renewable feedstocks are other examples of how the production of isoquinolines can be made more sustainable. acs.orgrsc.org Future research will focus on integrating these principles into the lifecycle of this compound, from its synthesis to its final application. oecd.org
Energy Applications: While direct applications of this compound in energy are still speculative, the broader field of organic electronics and materials science offers intriguing possibilities. Conjugated organic molecules are central to technologies like organic light-emitting diodes (OLEDs) and organic solar cells. purdue.edu The isoquinoline scaffold possesses fluorescent properties and can be functionalized to tune its electronic characteristics. evitachem.commdpi.com There is potential to investigate derivatives of this compound as components in organic semiconductors or as sensitizers in dye-sensitized solar cells. Research into vacancy-ordered double perovskites for solar cells highlights the ongoing search for novel materials with specific electronic and optical properties, a search that could extend to tailored isoquinoline derivatives. arxiv.org
Q & A
Q. Table 1: Optimization Parameters for Silver Triflate-Catalyzed Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% | ↑ Yield (70–85%) |
| Solvent | Dichloroethane | ↑ Selectivity |
| Temperature | 80–100°C | ↓ Side Products |
Basic: How do researchers characterize the structural and electronic properties of this compound derivatives?
Answer:
Characterization employs NMR (¹H/¹³C), HPLC, and X-ray crystallography to confirm substitution patterns and purity. For example, the isopropyl group at the 7-position generates distinct splitting patterns in ¹H NMR due to its stereochemical rigidity. Computational methods (DFT) are used to predict electronic effects, such as the electron-donating nature of the isopropyl group, which stabilizes protonated forms in acidic conditions . Mass spectrometry (HRMS) is critical for verifying molecular weights, especially for halogenated analogs .
Advanced: How can fragment-based design strategies improve the binding affinity of this compound derivatives in anti-inflammatory targets?
Answer:
Fragment merging is a key strategy. For instance, monosubstituted fragments binding to distinct protein pockets (e.g., 1- and 7-positions) are combined on the isoquinoline scaffold to enhance potency. Biochemical screening of 5,000 derivatives identified optimal fragments, which were then merged without requiring X-ray structural data . This approach increases binding entropy by leveraging additive interactions. However, steric clashes between merged fragments can reduce efficacy, necessitating iterative molecular dynamics simulations .
Advanced: What experimental designs address contradictions in pharmacological data for this compound analogs?
Answer:
Contradictions in IC₅₀ values or selectivity profiles often arise from assay variability (e.g., cell line differences) or incomplete SAR analysis. To resolve this:
- Standardized assays : Use NIH-recommended guidelines for preclinical studies (e.g., consistent cell passage numbers, controls) .
- Multivariate analysis : Apply ANOVA to compare potency across derivatives, controlling for variables like solvent composition .
- Orthogonal validation : Confirm apoptosis induction (e.g., via flow cytometry) if cytotoxicity data conflict with proliferation assays .
Advanced: How do researchers optimize the pharmacokinetic profile of this compound derivatives for in vivo studies?
Answer:
Key optimizations include:
- Lipophilicity adjustment : Introducing polar groups (e.g., carboxylates) at the 4-position to enhance solubility without destabilizing the isopropyl substituent .
- Metabolic stability : Deuterating labile C-H bonds in the isopropyl group to reduce CYP450-mediated oxidation .
- Toxicity mitigation : Replace methyl groups with trifluoromethyl to avoid genotoxic metabolites observed in Ames tests .
Advanced: What methodologies validate the selectivity of this compound derivatives against off-target kinases?
Answer:
- Kinase profiling panels : Screen against >100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
- Crystallographic studies : Resolve binding modes to confirm interactions with catalytic lysine residues unique to target kinases .
- Proteomic analysis : Use SILAC-based mass spectrometry to quantify protein binding in cellular lysates .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification difficulties : The isopropyl group increases hydrophobicity, complicating column chromatography. Switch to recrystallization with ethanol/water mixtures .
- Catalyst cost : Silver triflate is expensive; alternatives like copper(I) iodide are being tested but reduce yields by 15–20% .
Advanced: How do researchers reconcile conflicting data on the carcinogenic potential of isoquinoline derivatives?
Answer:
- Dose-response analysis : Tumors in rodent studies (e.g., TDLo = 3276 mg/kg) occur at supraphysiological doses, suggesting limited relevance to human exposure .
- Metabolite identification : Use LC-MS to track nitroso intermediates, which are mutagenic but absent in derivatives with electron-withdrawing groups .
Basic: What spectroscopic techniques differentiate this compound from its positional isomers?
Answer:
- NOESY NMR : Correlates spatial proximity between the isopropyl group and adjacent protons on the isoquinoline ring.
- IR spectroscopy : The C-H stretching of the isopropyl group (2850–2950 cm⁻¹) is distinct from alkyl chains at other positions .
Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
